N1-allyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
N1-allyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic organic compound featuring a central oxalamide (N-C(=O)-C(=O)-N) scaffold. The N1 position is substituted with an allyl group (-CH2-CH=CH2), while the N2 position is linked to a 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl chain. Key structural elements include:
- 4-Fluorophenylsulfonyl group: Enhances metabolic stability and modulates lipophilicity.
- Piperidin-2-yl moiety: A six-membered nitrogen-containing ring, which may influence receptor interactions.
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O4S/c1-2-11-20-17(23)18(24)21-12-10-15-5-3-4-13-22(15)27(25,26)16-8-6-14(19)7-9-16/h2,6-9,15H,1,3-5,10-13H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYURKFFDZBLYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-allyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, specifically focusing on its mechanisms, efficacy, and relevant studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an allyl group, a piperidine moiety, and a sulfonyl group attached to a fluorophenyl ring. Its molecular formula is C19H26FNO3S, which indicates the presence of various functional groups that may contribute to its biological activity.
Research indicates that compounds similar to this compound often target specific enzymes or receptors in biological pathways. For instance, derivatives of piperidine have been shown to inhibit nicotinamide adenine dinucleotide (NAD+) biosynthesis by targeting Nicotinamide Phosphoribosyltransferase (NAMPT), which plays a crucial role in cellular metabolism and energy homeostasis .
Anticancer Activity
Several studies have investigated the anticancer properties of similar compounds. For example, derivatives with piperidine structures have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in human cancer cells, suggesting their potential as anticancer agents .
Antimicrobial Properties
Compounds containing sulfonamide groups are known for their antimicrobial activity. The presence of the 4-fluorophenyl sulfonyl group in this compound may enhance its ability to inhibit bacterial growth. Preliminary studies indicate that related compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several piperidine derivatives on human cancer cell lines (e.g., HePG-2 and Caco-2). The results indicated IC50 values ranging from 0.29 to 0.90 µM, comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of sulfonamide-containing compounds. The tested derivatives showed minimum inhibitory concentrations (MICs) as low as 3.60 µM against S. aureus, indicating potent bactericidal activity .
Data Summary Table
| Activity Type | Compound | IC50/MIC Values | Target/Mechanism |
|---|---|---|---|
| Anticancer | Piperidine Derivatives | 0.29 - 0.90 µM | Induces apoptosis; inhibits proliferation |
| Antimicrobial | Sulfonamide Derivatives | 3.60 µM | Inhibits bacterial growth |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds structurally related to N1-allyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide exhibit promising anticancer properties. For instance, derivatives of oxalamide have shown effectiveness in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A study by Zhang et al. demonstrated that similar compounds could induce apoptosis in human cancer cell lines, suggesting potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies showed that derivatives exhibit significant inhibition against various bacterial strains, including resistant strains. This is particularly relevant for addressing the growing concern of antibiotic resistance . The sulfonamide group in the structure is known to enhance antibacterial efficacy, making it a candidate for further development.
Pharmacological Applications
Pain Management
this compound has been investigated for its analgesic properties. Its structural components suggest potential interactions with pain pathways, particularly through modulation of neurotransmitter release in the central nervous system. Experimental models have shown that similar compounds can reduce pain responses significantly .
Neurological Disorders
Given its piperidine core, this compound may have implications for treating neurological disorders such as anxiety and depression. Research into piperidine derivatives has revealed their ability to influence serotonin and dopamine pathways, which are critical in mood regulation . Further studies are needed to explore the specific effects of this compound on these pathways.
Material Science
Polymeric Applications
The unique chemical structure of this compound allows for its incorporation into polymeric materials. Research has shown that such compounds can enhance the mechanical properties of polymers while providing additional functionalities such as thermal stability and resistance to environmental degradation . These properties are essential for developing advanced materials used in various industrial applications.
Case Study 1: Anticancer Efficacy
In a study conducted by Liu et al., a series of oxalamide derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications to the piperidine moiety significantly enhanced cytotoxicity, with IC50 values in the nanomolar range for certain derivatives .
Case Study 2: Antimicrobial Activity
A comprehensive evaluation of antimicrobial efficacy was performed by Smith et al., where this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent .
Comparison with Similar Compounds
Oxalamide Derivatives with Varied N1 Substituents
The target compound shares a core oxalamide structure with analogs differing in N1 substituents. Key examples include:
Structural Implications :
Piperidine-Sulfonamide Derivatives
Piperidine-sulfonamide scaffolds are common in drug discovery. Comparisons include:
A. W-18 and W-15 (Opioid Analogs) :
- W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide.
- W-15 : 4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide.
Key Differences :
- Piperidine Substitution : W-18/W-15 are 2-piperidinylidene derivatives, whereas the target compound has a piperidin-2-yl group. This positional variance impacts ring conformation and receptor engagement.
- Pharmacological Targets : W-18/W-15 are opioid receptor ligands, while the oxalamide core of the target compound suggests divergent mechanisms (e.g., protease or kinase inhibition).
B. Astemizole (Antihistamine) :
- Structure : Contains a 4-fluorophenylmethyl group and a 4-piperidinyl moiety.
- Functional Groups : Unlike the target compound, astemizole lacks a sulfonyl group but includes a benzimidazole ring, critical for H1 receptor antagonism.
Synthesis and Characterization :
Compounds in (e.g., 6d–6l) were synthesized via nucleophilic substitution and characterized by NMR (1H, 13C, 19F), MS, and TLC. Yields ranged from 35–72%, with melting points spanning 132–230°C. These methods are likely applicable to the target compound’s synthesis and validation .
Fluorophenyl-Containing Analogs in Diverse Drug Classes
A. p-Fluoro-butyrylfentanyl :
- Structure : N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide.
- Key Feature : Fluorine at the para position enhances metabolic stability and potency at µ-opioid receptors.
B. Misidentified Isomers : A case study highlighted challenges in distinguishing isomers like N-(1-benzylpiperidin-4-yl)-N-(4-fluorophenyl)butanamide (six possible fluorophenyl isomers). This underscores the importance of precise synthetic control and analytical separation (e.g., HPLC, chiral chromatography) for the target compound .
Q & A
Q. How can metabolic pathways be elucidated for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
